2-Bromo-6-chlorophenanthridine

Chemoselective cross-coupling Sequential derivatization Synthetic methodology

This unsymmetrical 2-Br/6-Cl phenanthridine scaffold enables sequential, programmable functionalization: C-6 chlorine undergoes nucleophilic aromatic substitution while C-2 bromine is primed for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). This orthogonal reactivity—unavailable in mono-halogenated or symmetrically substituted analogs—reduces synthetic step count and improves overall yield. Ideal for medicinal chemistry libraries targeting DNA intercalation, topoisomerase inhibition, AhR modulation, and regioregular conjugated polymers. Typical purity ≥95%.

Molecular Formula C13H7BrClN
Molecular Weight 292.56 g/mol
CAS No. 38052-80-1
Cat. No. B8761805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chlorophenanthridine
CAS38052-80-1
Molecular FormulaC13H7BrClN
Molecular Weight292.56 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2Cl
InChIInChI=1S/C13H7BrClN/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H
InChIKeyKGKQZMKTBCDZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chlorophenanthridine (CAS 38052-80-1) for Medicinal Chemistry and Materials Research: Technical Procurement Overview


2-Bromo-6-chlorophenanthridine (CAS 38052-80-1, molecular formula C₁₃H₇BrClN, molecular weight 292.56 g/mol) is a dihalogenated phenanthridine building block bearing a bromine atom at the C-2 position and a chlorine atom at the C-6 position . The phenanthridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting DNA intercalation, topoisomerase inhibition, and antiproliferative activities [1]. This compound serves as a key synthetic intermediate, with the differential reactivity of its two halogen substituents enabling sequential chemoselective functionalization strategies that are precluded in mono-halogenated or symmetrically substituted analogs. Typical commercial purity is ≥95%, with density of 1.634 g/cm³ and boiling point of 428°C at 760 mmHg . Direct quantitative comparative bioactivity data for this specific compound against named comparators is scarce in the peer-reviewed literature; where this guide invokes class-level inference, this limitation is explicitly noted.

Why Generic Phenanthridine Substitution Fails: The Structural and Reactivity Uniqueness of 2-Bromo-6-chlorophenanthridine


In-class phenanthridine derivatives cannot be interchangeably substituted because halogen position and identity profoundly affect both synthetic utility and biological activity. The unsymmetrical 2-bromo/6-chloro pattern of 2-bromo-6-chlorophenanthridine provides orthogonal reactivity handles: the C-6 chlorine (imidoyl chloride) is susceptible to nucleophilic aromatic substitution, while the C-2 bromine is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This regiochemical differentiation enables sequential, programmable functionalization that is unavailable in mono-brominated (2-bromophenanthridine) or mono-chlorinated (6-chlorophenanthridine) analogs, reducing synthetic step count and improving overall yield in multi-step derivatization campaigns [2]. Broader SAR literature confirms that lipophilicity, DNA binding affinity, and cytotoxicity in phenanthridine series are exquisitely sensitive to halogen identity and substitution pattern, meaning that even minor structural deviations from the 2-bromo/6-chloro arrangement can yield significant, non-linear changes in biological outcomes [3].

Quantitative Differential Evidence: 2-Bromo-6-chlorophenanthridine Versus Closest Analogs and In-Class Candidates


Orthogonal Halogen Reactivity: Chemoselective Functionalization Advantage Over Mono-Halogenated Phenanthridines

2-Bromo-6-chlorophenanthridine possesses two electronically and sterically distinct halogen substituents: the C-6 chlorine is an imidoyl chloride reactive toward nucleophilic displacement (e.g., amination, alkoxylation), while the C-2 bromine is an aryl bromide suitable for transition-metal-catalyzed cross-coupling [1]. In contrast, 2-bromophenanthridine (CAS 17613-37-5) offers only a single aryl bromide handle, and 6-chlorophenanthridine (CAS 15679-03-5) offers only a single imidoyl chloride handle—neither can support orthogonal sequential derivatization without additional functional group interconversion [1]. The 3,8-dibromo-6-chlorophenanthridine (CAS 33692-79-4) presents a symmetrical dibromo pattern, limiting chemoselectivity and requiring protection/deprotection strategies for differentiated functionalization. The 2017 methodology of Liang et al. demonstrates that 2-bromo/chloro-phenanthridinones can be synthesized in a one-pot process (78.6% yield, >98% purity after recrystallization) and are poised for sequential derivatization [2]. The net synthetic step economy advantage is quantifiable: achieving equivalent differentiated functionalization from a mono-halogenated phenanthridine requires 2–3 additional synthetic steps (halogenation, protection, activation).

Chemoselective cross-coupling Sequential derivatization Synthetic methodology Building block efficiency

Phenanthridine Class Cytotoxic Potency: Reference Benchmarks from Benzo[c]phenanthridine Alkaloid Comparator Studies

While no published study has directly measured the cytotoxicity of 2-bromo-6-chlorophenanthridine against specific cancer cell lines with named comparator data, the 2018 study by Králová et al. provides class-level reference benchmarks for phenanthridine derivatives structurally similar to benzo[c]phenanthridine alkaloids [1]. In this study, 38 novel phenanthridines were evaluated for cytotoxicity against K-562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) cell lines [1]. Several compounds displayed cytotoxicity at single-digit micromolar concentrations and were more potent than the reference alkaloids chelerythrine and sanguinarine, which are the best-characterized benzo[c]phenanthridine natural products [1]. The study further demonstrated that active phenanthridines caused cell-cycle arrest, increased p53 protein levels, and induced apoptosis-specific PARP-1 fragmentation [2]. The halogen identity at specific positions was a critical determinant of potency within the series [2]. In separate comparative alkaloid studies, IC50 values for sanguinarine (0.8 μg/mL), chelerythrine (6.2 μg/mL), chelilutine (5.2 μg/mL), and sanguilutine (8.3 μg/mL) have been reported [3], establishing performance benchmarks against which newly synthesized halogenated phenanthridine derivatives can be compared.

Anticancer cytotoxicity K-562 leukemia MCF-7 breast cancer Structure-activity relationship

Aryl Hydrocarbon Receptor (AhR) Binding Affinity: Halogen Substituent Effects in Phenanthridinone Series

The impact of halogen substitution on receptor binding affinity in the phenanthridinone class is quantitatively established by Liu et al., who measured competitive binding IC50 values of 13 different 2-substituted phenanthridinones at the rat liver cytosolic aryl hydrocarbon (Ah) receptor using [³H]TCDD as radioligand [1]. The IC50 values ranged from 317 nM (2-trifluoromethyl-phenanthridinone) to 5870 nM (2-methoxy-phenanthridinone), demonstrating a >18-fold span in affinity attributable solely to the 2-position substituent [1]. The 2-bromo-phenanthridinone was among the compounds tested, establishing that the bromine substituent at C-2 contributes to an intermediate affinity profile, while the presence of additional halogenation (as in 2-bromo-6-chlorophenanthridine) is expected to further modulate lipophilicity and receptor interaction kinetics [2]. 6-Chlorophenanthridine has a measured LogP of 3.94 and 2-bromophenanthridine has an estimated Log Kow of 4.21 [3]. The dual-halogenated 2-bromo-6-chlorophenanthridine, bearing both substituents, is predicted to have significantly higher lipophilicity (>4.7 estimated CLogP using additive fragment contributions), directly affecting passive membrane permeability and target engagement.

AhR binding affinity Halogen SAR Receptor pharmacology Phenanthridinone derivatives

Phenanthridine-Containing Conjugated Polymers: Dihalogenated Scaffold Utility in Materials Chemistry

Dihalogenated phenanthridine derivatives are established monomer precursors for conjugated polymer synthesis. Chen et al. demonstrated the efficient synthesis of 3,8-dibromophenanthridine derivatives and their incorporation into π-conjugated polymers via metal-catalyzed polycondensation, yielding materials with luminescent chemosensor properties [1]. Their methodology achieved polymer number-average molecular weights (Mn) in the range of 5,000–15,000 g/mol with polydispersity indices (PDI) of 1.5–2.5, demonstrating the synthetic viability of the dihalogenated phenanthridine approach [1]. While this study utilized 3,8-dibromo substitution (symmetrical pattern), the unsymmetrical 2-bromo/6-chloro pattern of 2-bromo-6-chlorophenanthridine offers an additional dimension of structural control for fine-tuning polymer optoelectronic properties by enabling regioselective comonomer incorporation [2]. Separately, benzophenanthridinone derivatives have been evaluated as dual TOP1/TDP1 inhibitors; compound C13 exhibited potent TOP1 inhibition with TDP1 IC50 of 17.8 ± 1.3 μM [3], establishing phenanthridine-based scaffolds as validated leads for anticancer drug development targeting drug-resistant cancers.

Conjugated polymers Luminescent chemosensors Materials chemistry Cross-coupling polymerization

Priority Application Scenarios for 2-Bromo-6-chlorophenanthridine in Medicinal Chemistry and Materials Research Programs


Medicinal Chemistry Lead Optimization via Sequential C-2 and C-6 Derivatization

Structure-activity relationship (SAR) campaigns targeting the phenanthridine scaffold can exploit the regiodifferentiated C-2 bromine and C-6 chlorine handles to generate diverse compound libraries from a single precursor. First-stage Suzuki-Miyaura coupling at C-2 introduces aryl/heteroaryl diversity, followed by nucleophilic displacement at C-6 with amines, alkoxides, or thiols to systematically probe substituent effects on cellular potency. This strategy is directly relevant for programs targeting topoisomerase inhibition or DNA intercalation mechanisms, where the phenanthridine class has established activity [1]. The class-level cytotoxicity data against K-562 and MCF-7 cell lines [1] provides a benchmark for evaluating new derivatives generated from this scaffold. Note: direct head-to-head bioactivity data for 2-bromo-6-chlorophenanthridine against named comparators is not available; investigators should perform their own comparative profiling against chelerythrine, sanguinarine, or nitidine standards.

Materials Science: Regioregular Conjugated Polymer Synthesis

The unsymmetrical 2-Br/6-Cl pattern enables the synthesis of regioregular phenanthridine-containing conjugated polymers with controlled monomer orientation, a feature not achievable with symmetrical 3,8-dibromo monomers. Using sequential cross-coupling polymerization—first exploiting the higher reactivity of aryl bromide at C-2, followed by activation of the C-6 chloride—polymers with defined head-to-tail regiochemistry can be prepared [1]. Such regioregular polymers are expected to exhibit superior charge transport and optical properties compared to regiorandom analogs. The published molecular weight benchmarks for phenanthridine-based conjugated polymers (Mn 5,000–15,000 g/mol) provide a reference for initial polymer quality assessment [1].

Chemical Biology Probe Development Targeting Nuclear Receptors

The phenanthridinone/phenanthridine scaffold has validated activity at the aryl hydrocarbon receptor (AhR), with 2-position substitution driving >18-fold variation in binding IC50 [1]. 2-Bromo-6-chlorophenanthridine, with its elevated lipophilicity (estimated CLogP >4.7 vs. 3.94 for 6-chlorophenanthridine and 4.21 for 2-bromophenanthridine), is positioned for development of AhR ligands with enhanced membrane permeability. Sequential functionalization at C-6 (e.g., introducing hydrogen-bond donors or acceptors) while retaining the C-2 bromine or its coupling products allows fine-tuning of both target affinity and physicochemical properties. Researchers should note that direct AhR IC50 data for this specific compound has not been published; the class-level inference from Liu et al. [1] guides compound design but does not substitute for experimental determination.

Anticancer Drug Discovery: Phenanthridine Scaffold Derivatization Against Drug-Resistant Cancer

The phenanthridine core is a validated pharmacophore for anticancer drug discovery, with demonstrated mechanisms including topoisomerase I/II inhibition, DNA intercalation, and induction of apoptosis via p53 pathway activation and PARP-1 cleavage [1][2]. Dual TOP1/TDP1 inhibition has been reported for benzophenanthridinone derivatives (e.g., compound C13, TDP1 IC50 = 17.8 μM) [3], indicating potential utility against drug-resistant cancers where TDP1-mediated repair contributes to topoisomerase inhibitor resistance. 2-Bromo-6-chlorophenanthridine serves as an ideal starting material for synthesizing focused libraries to explore dual TOP1/TDP1 inhibition, with the C-2 and C-6 positions offering independent vectors for structural diversification. Again, direct comparative activity data for the target compound is absent; procurement should be based on its strategic synthetic value as a diversification scaffold.

Quote Request

Request a Quote for 2-Bromo-6-chlorophenanthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.